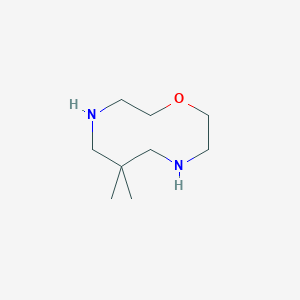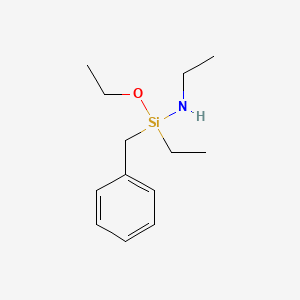![molecular formula C19H25FSi B14189560 [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920282-76-4](/img/structure/B14189560.png)
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: is a chemical compound that features a fluorophenyl group attached to a butadiyne moiety, which is further connected to a tri(propan-2-yl)silane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane typically involves the coupling of a fluorophenylacetylene with a tri(propan-2-yl)silylacetylene under specific reaction conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne moiety, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can target the fluorophenyl group or the butadiyne moiety, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced products, such as alkanes or alkenes.
Substitution: Introduction of various substituents on the fluorophenyl group, such as halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Science: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
Mécanisme D'action
The mechanism by which [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
[4-(4-Chlorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of fluorine.
[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
Propriétés
Numéro CAS |
920282-76-4 |
|---|---|
Formule moléculaire |
C19H25FSi |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)buta-1,3-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H25FSi/c1-15(2)21(16(3)4,17(5)6)14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,1-6H3 |
Clé InChI |
RURWFMRMHUXLAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC#CC1=CC=C(C=C1)F)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)

![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)

![3-(Pyrazin-2-yl)-3'-(pyridin-4-yl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14189525.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
